2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine
Description
2-[3-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core linked to a piperidine ring substituted with a 4-fluorobenzenesulfonyl group. This structure combines aromatic pyridine, a conformationally flexible piperidine, and an electron-withdrawing sulfonyl group with a fluorine substituent. Such features are common in medicinal chemistry, where fluorinated aromatic groups enhance metabolic stability and lipophilicity, while piperidine contributes to basicity and bioavailability .
The compound’s synthesis likely involves multi-step reactions, such as coupling a piperidine derivative with a fluorobenzenesulfonyl chloride, followed by condensation with a pyridine carbonyl precursor. Similar methods are described in and for pyridine derivatives, utilizing Heck arylations or conjugate additions for acrylate intermediates .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-8-14(9-7-13)24(22,23)15-4-3-11-20(12-15)17(21)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSGZZCKKARFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzenesulfonyl Group: This step often involves sulfonylation reactions where a fluorobenzenesulfonyl chloride reacts with the piperidine derivative.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often using coupling agents like EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Piperidine-1-carbonyl acrylonitrile derivatives (e.g., compound 4b from ): These feature a piperidine-carbonyl group attached to an acrylonitrile scaffold instead of pyridine. The acrylonitrile moiety may confer electrophilic reactivity, differing from pyridine’s aromatic stability.
PKI-587 (): A urea-linked piperidine-carbonyl compound with dimethylamino and morpholino-triazine groups. Its larger structure highlights the role of piperidine in kinase inhibitor design.
(E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate (): Contains a hydroxyphenyl group and acrylate ester, demonstrating how substituents influence hydrogen bonding and crystal packing.
Physicochemical Properties
*logP values are estimated based on substituent contributions.
- Hydrogen Bonding : highlights that hydroxyphenyl groups form intramolecular H-bonds and C–H···π interactions, which stabilize crystal structures. In contrast, the target compound’s sulfonyl group may participate in polar interactions with biological targets .
Biological Activity
The compound 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS No. 1797824-36-2) is a complex organic molecule notable for its potential biological activity. Its structure comprises a pyridine ring, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.39 g/mol. The structural components include:
- Pyridine Ring : An aromatic ring that can participate in various interactions.
- Piperidine Ring : A nitrogen-containing cyclic structure known for its flexibility and presence in many pharmaceutical agents.
- Fluorobenzenesulfonyl Group : Enhances lipophilicity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in modulating enzyme functions and interacting with various biological targets.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes, including:
- Xanthine Oxidase : Plays a crucial role in purine metabolism; inhibition can lead to reduced uric acid levels, relevant for conditions like gout.
Binding Affinity Studies
Interaction studies have demonstrated that this compound exhibits strong binding affinities to certain receptors and enzymes. Techniques employed include:
- Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Assesses the thermodynamics of binding interactions.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Modulation : The sulfonyl group may facilitate hydrogen bonding, enhancing interaction with enzyme active sites.
- Lipophilicity : The presence of fluorine increases the lipophilicity of the molecule, potentially improving cell membrane permeability.
Case Studies
Several studies have explored the pharmacological applications of this compound:
- Study on Gout Treatment :
- Cancer Research :
- Investigations into the apoptotic effects of related piperidine derivatives showed that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 4-Fluorobenzenesulfonamide | Contains a sulfonamide instead of piperidine | Antimicrobial properties |
| Piperazine derivatives | Different nitrogen positioning | Anti-anxiety medications |
| N-(4-Fluorophenyl)sulfonamide | Lacks piperidine component | Studied for antibacterial properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzenesulfonyl chloride with piperidine derivatives under basic conditions. For example, sodium hydroxide in dichloromethane is used to deprotonate intermediates, followed by sequential washing with water and brine to remove unreacted reagents . Recrystallization in ethanol or acetonitrile can improve purity (up to 99%) and yield. Monitoring reaction progress via TLC or HPLC is critical to optimize stoichiometry and reaction time .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of -NMR (to confirm proton environments, e.g., aromatic protons at δ 7.2–8.5 ppm), IR (to identify sulfonyl C=O stretches ~1350–1150 cm), and LCMS (for molecular ion validation). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemistry. Cross-validate elemental analysis (C, H, N, S) with theoretical values to confirm purity .
Q. How should researchers handle safety protocols for intermediates like 4-fluorobenzenesulfonyl chloride during synthesis?
- Methodological Answer : Follow hazard codes H290 (corrosive) and H301 (toxic if swallowed) by using fume hoods, PPE (gloves, goggles), and spill containment kits. Store reactive intermediates at –20°C in sealed containers away from moisture. Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Perform systematic substitutions at the pyridine or piperidine moieties (e.g., tert-butyl ester in ) to assess steric/electronic effects. Pair in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to map binding interactions. Compare IC values across derivatives to identify critical pharmacophores .
Q. How can conflicting NMR and LCMS data be resolved when characterizing novel derivatives?
- Methodological Answer : Re-examine sample preparation: ensure deuterated solvents are dry and free from protons (e.g., DMSO-d). For LCMS discrepancies, check ionization efficiency (adjust ESI parameters) or confirm via high-resolution mass spectrometry (HRMS). If tautomerism is suspected (e.g., keto-enol), use variable-temperature NMR .
Q. What in silico methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Combine molecular dynamics simulations (AMBER/GROMACS) to assess conformational stability in aqueous/lipid environments. Validate with in vitro microsomal assays (human liver microsomes + NADPH) to quantify half-life .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to identify target proteins. Use fluorescent probes (e.g., FITC-labeled analogs) for cellular uptake studies via confocal microscopy. Pair with transcriptomics (RNA-seq) to map downstream pathways affected by treatment .
Data Contradiction and Validation
Q. What steps should be taken if biological assay results contradict computational predictions?
- Methodological Answer : Reassess docking parameters (e.g., grid size, flexibility). Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays. Check for off-target effects via kinome-wide profiling. Consider allosteric binding modes not captured in static models .
Q. How can batch-to-batch variability in synthesis impact reproducibility, and how is it mitigated?
- Methodological Answer : Track impurities via UPLC-MS and assign sources (e.g., incomplete sulfonation). Standardize reaction conditions (temperature, humidity control) and use internal standards (e.g., deuterated analogs) for quantitative NMR. Document deviations in electronic lab notebooks for retrospective analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
